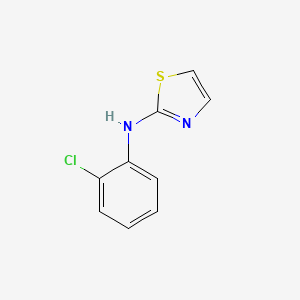

N-(2-Chlorophenyl)thiazol-2-amine

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Biology

The thiazole nucleus is a fundamental component of numerous naturally occurring and synthetic molecules of medicinal importance. nih.govneliti.com A prime example is Vitamin B1 (Thiamine), which contains a thiazole ring and is crucial for metabolism. neliti.comresearchgate.net The thiazole scaffold is also present in a variety of approved drugs, highlighting its therapeutic relevance. researchgate.netresearchgate.net These include antimicrobial agents like sulfazole, antiretroviral drugs such as ritonavir, and antifungal compounds like abafungin. nih.gov The versatility of the thiazole ring allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects. mdpi.comnih.gov

The chemical properties of the thiazole ring, such as its aromaticity and the presence of heteroatoms, enable it to engage in various non-covalent interactions with biological macromolecules. mdpi.com This makes it a valuable pharmacophore in the design of enzyme inhibitors and receptor modulators. mdpi.comresearchgate.net The ongoing exploration of thiazole chemistry continues to unveil new derivatives with promising therapeutic potential. nih.govresearchgate.net

Overview of 2-Aminothiazole (B372263) Derivatives as Pharmacophores

Within the broader class of thiazole compounds, 2-aminothiazole derivatives have garnered significant attention from medicinal chemists. scholarsresearchlibrary.commdpi.com This specific scaffold has been identified as a key pharmacophore in a multitude of biologically active compounds. researchgate.netuomustansiriyah.edu.iq The presence of the amino group at the 2-position of the thiazole ring provides a crucial point for chemical modification, allowing for the synthesis of large libraries of compounds with diverse biological activities. nih.govnih.gov

Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. scholarsresearchlibrary.commdpi.com For instance, the anticancer drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole moiety. researchgate.netnih.gov This highlights the ability of this scaffold to serve as a platform for the development of targeted therapies. The structural diversity and broad biological activity of 2-aminothiazole derivatives make them a cornerstone in modern drug discovery efforts. scholarsresearchlibrary.commdpi.com

Research Focus on N-(2-Chlorophenyl)thiazol-2-amine and Related Structures

Among the vast number of 2-aminothiazole derivatives, this compound and its related structures have been the subject of focused research. The introduction of a substituted phenyl ring at the 2-amino position of the thiazole core allows for the fine-tuning of the compound's physicochemical and pharmacological properties.

Recent studies have explored the synthesis and biological evaluation of various N-aryl-thiazol-2-amine derivatives. For example, research has been conducted on the synthesis of novel thiazole derivatives of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine, which have shown moderate to good antibacterial and antifungal activities. sciensage.info Other research has focused on the synthesis and antimicrobial and cytotoxic activities of novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives. tandfonline.com Specifically, N-[4-(4-Chlorophenyl)thiazol-2-yl] derivatives have been investigated for their anticancer potential. ijcce.ac.ir The compound 4-(2-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine is utilized as a research tool for studying protein interactions. biosynth.com

The anti-inflammatory properties of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have also been a subject of investigation, with some compounds showing potent inhibition of 5-lipoxygenase, a key enzyme in the inflammatory pathway. nih.gov The general structure of N-substituted 2-aminothiazoles provides a versatile template for the design of new therapeutic agents.

Interactive Data Table: Investigated Biological Activities of N-Aryl-2-Aminothiazole Derivatives

| Derivative Class | Investigated Activity | Key Findings |

| N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine derivatives | Antibacterial, Antifungal | Moderate to good in vitro efficacy against various bacterial and fungal strains. sciensage.info |

| 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamides | Antimicrobial, Cytotoxic | Certain derivatives showed high antibacterial and anticandidal effects. Some also exhibited cytotoxicity against leukemia cell lines. tandfonline.com |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives | Anticancer | Potent cytotoxic activity against several cancer cell lines, including Hela, A549, and U87. ijcce.ac.ir |

| N-aryl-4-aryl-1,3-thiazole-2-amine derivatives | Anti-inflammatory | Direct inhibition of 5-lipoxygenase, a key enzyme in inflammation. nih.gov |

Properties

IUPAC Name |

N-(2-chlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-3-1-2-4-8(7)12-9-11-5-6-13-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEAXEQTXHDIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies

Strategies for the Synthesis of N-(2-Chlorophenyl)thiazol-2-amine Core Scaffold

The formation of the this compound core relies on established cyclization reactions, primarily involving the reaction of alpha-thiocyano carbonyl compounds with primary amines and the condensation of thiourea (B124793) derivatives with α-haloketones. rsc.org These methods provide versatile routes to the desired thiazole (B1198619) framework.

Alpha-Thiocyano Carbonyl Compound Reaction with Primary Amines

A notable method for synthesizing 2-aminothiazoles involves the reaction of an alpha-thiocyano carbonyl compound with a primary amine or its acid salt. google.com This reaction proceeds in an acidic aqueous medium at temperatures ranging from 50 to 110°C. google.com The mechanism is thought to involve the enol form of the alpha-thiocyano carbonyl compound reacting with the primary amine, leading to the elimination of water and subsequent ring closure to form the 2-aminothiazole (B372263) structure. google.com

One-pot syntheses have been developed to streamline this process. For instance, α-bromo ketones can be reacted with a supported reagent system, such as KSCN/SiO₂, to form the α-thiocyano ketone in situ. This intermediate then reacts with an amine salt like R¹NH₃OAc/Al₂O₃ to yield the final 2-aminothiazole product in high yields. rsc.org This approach avoids the isolation of the intermediate α-thiocyano ketone, simplifying the experimental procedure. rsc.org

The reaction of α-thiocyanato ketones with primary amines in an acidic medium can also lead to the formation of 2-iminothiazolines through condensation at the carbonyl group followed by cyclization. researchgate.net

Condensation Reactions with Thiourea Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for preparing 2-aminothiazoles. This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative. jpionline.orgresearchgate.net Specifically for N-aryl substituted 2-aminothiazoles, an N-arylthiourea is reacted with an α-haloketone.

For example, the synthesis of 4-phenylthiazol-2-amines can be achieved by the cyclic condensation of a substituted acetophenone (B1666503) with thiourea in the presence of iodine. nih.gov The reaction of N-aryl thioureas with 3-bromo-acetylacetone in a neutral solvent like acetone (B3395972) can yield both 5-acetyl-4-methyl-2-(substituted anilino)thiazoles and 2-imino-3-(substituted phenyl)-4-methyl-5-acetyl-2,3-dihydrothiazoles. researchgate.net The choice of solvent plays a crucial role in the ratio of the resulting aminothiazole and iminodihydrothiazole isomers. researchgate.net

Microwave-assisted synthesis has been employed to accelerate the condensation reaction. For instance, new 4-(4-chlorophenyl)thiazol-2-amines have been prepared by the cyclic condensation of an α-bromoketone and an N-substituted thiourea in anhydrous ethanol (B145695) under microwave irradiation at 80°C for 30 minutes. mdpi.comnih.gov This method offers a rapid and efficient route to the desired products. mdpi.comnih.gov

The reaction conditions can be optimized by screening various bases and solvents. For the synthesis of N-(substituted phenyl)-substituted thiazol-2-amines, using DMF as a solvent has been shown to give good yields. nanobioletters.com

Synthesis of this compound Derivatives

Once the core this compound scaffold is obtained, it can be further modified at the thiazole ring to generate a library of derivatives with potentially enhanced biological activities.

Modification at the Thiazole Ring

The C-4 position of the thiazole ring is a common site for introducing various substituents. This is typically achieved by starting with an appropriately substituted α-haloketone in the Hantzsch synthesis. For example, using a 2-bromo-1-(substituted-phenyl)ethanone in the reaction with an N-arylthiourea will result in a 4-(substituted-phenyl)thiazol-2-amine.

A variety of 2-amino-4-substituted phenyl thiazoles have been synthesized using the Hantzsch reaction. jpionline.org For instance, 4-(4-chlorophenyl)thiazol-2-amine can be synthesized by reacting 2-bromo-1-(4-chlorophenyl)ethanone with thiourea. tandfonline.com The synthesis of 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives has also been reported, indicating further functionalization possibilities at the C-5 position as well. nih.gov

The introduction of bulky substituents at the C-4 position, such as a tert-butyl group, has been shown to be beneficial for certain biological activities. nih.gov The synthesis of 4,5-substituted-2-aminothiazoles has been achieved by reacting acetophenone or cyclohexanone (B45756) with thiourea in the presence of iodine. mdpi.comnih.gov

Besides the C-4 position, other positions on the thiazole ring can also be functionalized. For example, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was synthesized starting from 2-amino-5-bromothiazole. nih.gov

Further modifications can be carried out on the amine group of the 2-aminothiazole. For instance, reaction with chloroacetyl chloride can introduce a reactive handle for further derivatization. researchgate.net Schiff bases can be formed by reacting the 2-aminothiazole with various aldehydes, which can then be used as intermediates for the synthesis of other heterocyclic systems. jpionline.orgmdpi.commdpi.com

Modification at the N-Phenyl Moiety

The introduction of additional substituents onto the 2-chlorophenyl ring of this compound is typically achieved not by direct substitution on the pre-formed molecule, but through the Hantzsch thiazole synthesis. This classical and highly adaptable method involves the condensation of a substituted N-phenylthiourea with an α-haloketone. By starting with appropriately substituted anilines to create the thiourea, a variety of functional groups can be incorporated into the phenyl ring.

For instance, the synthesis of N-(substituted phenyl)-4-arylthiazol-2-amines demonstrates this pathway. The general procedure involves reacting a substituted thiourea with a 2-bromoacetophenone (B140003) derivative. nanobioletters.com To obtain derivatives of this compound with further substitutions, one would start with a correspondingly substituted 2-chloroaniline.

Research has explored the synthesis of various analogs where the phenyl ring is modified. While a direct comparison with a 2-chloro substituent was the focus in some studies, the methodologies employed are broadly applicable. nih.gov For example, analogs with 3-fluoro, 2,3,4,5,6-pentafluoro, methyl, ethoxy, acetyl, 3,5-dichloro, and 3,4,5-trimethoxy groups on the phenyl ring have been synthesized to investigate structure-activity relationships. nih.gov The synthesis of these compounds generally follows the principle of reacting the appropriately substituted phenylthiourea (B91264) with an α-haloketone. nanobioletters.commdpi.com

A study outlined the synthesis of 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine, which involves the reaction of 1-(2,4-difluorophenyl)thiourea and 2-bromo-1-(4-chlorophenyl)ethanone. nanobioletters.com This highlights the modularity of the Hantzsch synthesis for accessing diverse substitution patterns on the N-phenyl ring.

Table 1: Examples of Synthesized N-(Substituted Phenyl)thiazol-2-amine Derivatives

| Compound Name | Substituents on Phenyl Ring | Synthetic Precursors | Reference |

| 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine | 2,4-difluoro | 1-(2,4-difluorophenyl)thiourea, 2-bromo-1-(4-chlorophenyl)ethanone | nanobioletters.com |

| 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amine | 4-nitro | 1-(4-nitrophenyl)thiourea, 2-bromo-1-(4-chlorophenyl)ethanone | nanobioletters.com |

| N-(4-(tert-butyl)thiazol-2-yl)-3-flurobenzamide | 3-fluoro | 3-Fluorobenzoyl chloride, 4-(tert-butyl)thiazol-2-amine | nih.gov |

| N-(4-(tert-butyl)thiazol-2-yl)-3,5-dichlorobenzamide | 3,5-dichloro | 3,5-Dichlorobenzoyl chloride, 4-(tert-butyl)thiazol-2-amine | nih.gov |

Modification at the Exocyclic Nitrogen (N-2 Position)

The exocyclic amino group of this compound is a primary nucleophilic site, making it amenable to a wide range of chemical transformations, including acylation, Schiff base formation, and alkylation/arylation.

Acylation of the exocyclic nitrogen introduces an amide functionality, a common modification in medicinal chemistry. This is typically achieved by reacting the parent amine with acylating agents like acid chlorides or acid anhydrides in the presence of a base. mdpi.comnih.gov

For example, the general synthesis of N-(thiazol-2-yl) amides involves stirring the 2-aminothiazole derivative with an appropriate acid chloride. mdpi.comnih.gov The reaction of 2-amino-4-chlorothiazole (B36688) with O-acetylsalicyloyl chloride in anhydrous tetrahydrofuran (B95107) (THF) using triethylamine (B128534) as a base yields the corresponding acylated product. nih.gov This methodology is directly applicable to this compound. Challenges in such acylations can arise, sometimes leading to complex mixtures or bis-acylated products, necessitating careful control of reaction conditions or the use of protecting group strategies. nih.gov

The synthesis of N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide was achieved by reacting 4-(4-chlorophenyl)thiazol-2-amine with 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride, demonstrating a successful acylation pathway. ijcce.ac.ir

Table 2: Representative Acylation Reactions

| Starting Material | Acylating Agent | Product | Reference |

| 2-Amino-4-chlorothiazole | O-Acetylsalicyloyl chloride | 2-((4-Chlorothiazol-2-yl)carbamoyl)phenyl acetate (B1210297) | nih.gov |

| 4-(4-Chlorophenyl)thiazol-2-amine | 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride | N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | ijcce.ac.ir |

| 2-Amino-4-phenylthiazole | Acetic anhydride | N-(4-Phenylthiazol-2-yl)acetamide | nih.gov |

| 2-Aminothiazole derivative | Chloroacetyl chloride | 2-Chloro-N-(thiazol-2-yl)acetamide derivative | mdpi.comresearchgate.net |

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid and involves the removal of water. ijesi.orgmdpi.com

The synthesis of Schiff bases from 2-aminothiazole derivatives is a well-established procedure. For instance, N-(substituted benzylidene)-4-(substituted phenyl)thiazol-2-amines are prepared by reacting a 2-amino-4-(substituted-phenyl)-thiazole with a substituted aldehyde. ijesi.org Similarly, novel Schiff bases have been synthesized by condensing 2-amino-4-chlorophenol (B47367) with various aldehydes. ijesi.org The reaction of 4-(adamantan-1-yl)thiazol-2-amine with differently substituted aromatic aldehydes also yields the target Schiff bases. nih.gov A specific example involves the reaction of a thiazolo[4,5-b]quinoxaline precursor with benzaldehyde (B42025) to form a 3-(((E)-benzylidene)amino) derivative, showcasing the formation of the characteristic C=N bond. rsc.org

Table 3: Examples of Schiff Base Formation

| Amine Component | Carbonyl Component | Product Type | Reference |

| 2-Amino-4-(substituted-phenyl)-thiazole | Substituted aldehydes | N-(substitutedbenzylidene)-4-(substitutedphenyl)thiazol-2-amine | ijesi.org |

| 2-Amino-6-methoxy-benzothiazole | 2-Chlorobenzaldehyde | (E)-1-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl) methanimine | mdpi.com |

| 4-(4-bromophenyl) thiazol-2-amine | Aromatic aldehyde | Schiff Base of 4-(4-bromophenyl) thiazol-2-amine | nih.gov |

| 3-Amino-N-(2-chlorophenyl)thiazolo[4,5-b]quinoxalin-2(3H)-imine | Benzaldehyde | 3-(((E)-Benzylidene)amino)-N-(2-chlorophenyl)thiazolo[4,5-b]quinoxalin-2(3H)-imine | rsc.org |

Direct N-alkylation or N-arylation of the exocyclic amine provides access to secondary or tertiary amine derivatives. Alkylation can be performed using alkyl halides, while arylation often requires more sophisticated metal-catalyzed cross-coupling reactions.

A notable example of N-alkylation is the synthesis of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine. This reaction involves treating a substituted 4-phenylthiazol-2-amine with (chloro(2-chlorophenyl)methylene)dibenzene in the presence of triethylamine. sciensage.info This demonstrates the addition of a bulky, substituted alkyl group to the exocyclic nitrogen.

Direct C-H arylation methods, often catalyzed by palladium or copper, represent a modern approach to forming C-N bonds. mdpi.com These methods can be applied to N-heterocycles, although specific examples starting directly with this compound are less common in the provided literature. However, general methods for the arylation of polyfluoroarenes and hetarenes using transition metal complexes are well-documented and provide a basis for such transformations. fluorine1.ru

Reaction Mechanisms and Synthetic Pathways for Derivatization

The derivatization of this compound relies on fundamental organic reaction mechanisms.

Hantzsch Thiazole Synthesis: The primary pathway to the core scaffold and its N-phenyl substituted analogs is the Hantzsch synthesis. This mechanism begins with the nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes intramolecular cyclization via the attack of a nitrogen atom on the ketone's carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) alcohol yields the final aromatic thiazole ring. nanobioletters.comrdd.edu.iq

Schiff Base Formation: The mechanism for Schiff base formation is an acid-catalyzed nucleophilic addition-elimination reaction. The exocyclic primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. niscpr.res.in This forms a tetrahedral carbinolamine intermediate. Following proton transfer, the hydroxyl group is protonated to form a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom generates the stable imine, or Schiff base. nih.govniscpr.res.in

Acylation: Acylation of the exocyclic nitrogen proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, usually by a base like triethylamine, yields the neutral amide product. mdpi.comnih.gov

Fused-Ring Synthesis: More complex derivatizations, such as the formation of fused heterocyclic systems, often involve multi-step pathways. For example, the reaction of a bromo-ketone derivative of a thiazole with a binucleophilic reagent like 2-aminothiophenol (B119425) proceeds first via S-alkylation, as the sulfur atom is typically more nucleophilic than the amino group. This is followed by an intramolecular cyclization where the amino group condenses with the ketone, eliminating a molecule of water to form the new fused ring. nih.gov

Purification and Isolation Techniques for Synthesized Compounds

The successful synthesis of N-aryl-thiazol-2-amines, including the target compound this compound, is critically dependent on effective purification and isolation protocols. These steps are essential to remove unreacted starting materials, catalysts, and by-products, ensuring the final compound's purity for subsequent characterization and application. Researchers employ a variety of standard and advanced chromatographic and non-chromatographic techniques, often in combination, to achieve high-purity samples. The choice of method is typically guided by the physical state of the crude product (solid or oil), its solubility, and the nature of the impurities.

Commonly, the initial work-up involves quenching the reaction, for instance, by pouring the mixture into crushed ice or water to precipitate the crude solid. ijcce.ac.irsciensage.info This is often followed by extraction into a suitable organic solvent like ethyl acetate. ijcce.ac.irrsc.org The organic layer is then washed, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure to yield the crude product. ijcce.ac.irrsc.org Further purification is then carried out using one or more of the techniques detailed below.

Recrystallization

Recrystallization is a widely used and effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent or solvent system at varying temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the purified compound crystallizes out, leaving the more soluble impurities in the mother liquor. Ethanol is a frequently cited solvent for the recrystallization of N-aryl-thiazol-2-amine derivatives. nanobioletters.comresearchcommons.orgresearchgate.net In some instances, a mixture of solvents like DMF/water is used to achieve optimal crystallization. researchgate.net

Column Chromatography

Column chromatography is a cornerstone technique for the purification of a wide range of organic compounds, including this compound and its analogs. This method separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) as a mobile phase (eluent) is passed through the column. ijcce.ac.irrsc.orgcore.ac.uk The polarity of the solvent system is optimized to achieve efficient separation. Flash chromatography, a rapid variant using pressure, is also commonly employed to expedite the purification process. sciensage.inforsc.org

The table below summarizes various solvent systems reported for the column chromatographic purification of related thiazole derivatives.

Table 1: Solvent Systems for Column Chromatography

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel | Petroleum/ethyl acetate (70:30) | N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide (B32628) derivatives | ijcce.ac.ir |

| Silica Gel | EtOAc/hexane (30%) | N-(2-Chlorophenyl)benzo[d]thiazol-2-amine | rsc.org |

| Silica Gel | Cyclohexane/AcOEt (4:1) | 2-aminothiazole derivatives | core.ac.uk |

| Silica Gel | Ethyl acetate/hexane | N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine derivatives | sciensage.info |

| Silica Gel | Petroleum ether/ethyl acetate (5:1) | N-phenylbenzo[d]thiazol-2-amine | rsc.org |

Trituration and Precipitation

For crude products that are obtained as solids, trituration can be a simple and effective purification step. This involves washing or stirring the solid with a solvent in which the desired compound is sparingly soluble, while the impurities are readily dissolved. Solvents such as n-hexane and diethyl ether have been used for this purpose. ijcce.ac.ir Precipitation from a solvent mixture, for example using petroleum ether and diethyl ether, can also effectively purify the product by selectively crashing it out of solution. iucr.org

High-Performance Liquid Chromatography (HPLC)

For highly challenging separations, such as the resolution of atropisomers of certain complex N-aryl-thiazol-2-amines, High-Performance Liquid Chromatography (HPLC) is utilized. This technique offers superior resolution compared to standard column chromatography. For instance, the atropisomers of racemic-N-[(2Z)-4-methyl-3-(2-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-N-(2-chlorophenyl)amine were successfully separated using a C-18 column with a mobile phase consisting of a hexane-propan-2-ol mixture. researchgate.net The purity of the compound is often confirmed by a single peak in the HPLC chromatogram before proceeding with further experiments. researchgate.net

The following table lists the compounds mentioned in this article.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. For N-aryl-2-aminothiazole derivatives, characteristic vibrational bands are expected. The FT-IR spectra of these compounds are typically recorded using a KBr pallet. sciensage.info

Key expected vibrational frequencies for N-(2-Chlorophenyl)thiazol-2-amine, based on related structures, include the N-H stretching of the secondary amine, C-H stretching of the aromatic and thiazole (B1198619) rings, C=N and C=C stretching within the heterocyclic and aromatic systems, and C-S stretching of the thiazole ring. sciensage.infonanobioletters.com For instance, in various N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amines, the N-H stretching vibration is typically observed in the range of 3211-3227 cm⁻¹. nanobioletters.com The aromatic C-H stretching usually appears around 3016-3026 cm⁻¹. nanobioletters.com The C=C stretching of the aromatic ring and the C=N stretching of the thiazole ring often present in the region of 1569-1585 cm⁻¹ and 1454-1475 cm⁻¹, respectively. nanobioletters.com The C-S bond within the thiazole ring typically gives a signal around 1160 cm⁻¹. nanobioletters.com

Table 1: Representative FT-IR Data for N-Aryl Thiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (amine) | Stretching | 3211 - 3227 | nanobioletters.com |

| C-H (aromatic) | Stretching | 3016 - 3026 | nanobioletters.com |

| C=C (aromatic) | Stretching | 1569 - 1585 | nanobioletters.com |

| C=N (thiazole) | Stretching | 1454 - 1475 | nanobioletters.com |

| C-S (thiazole) | Stretching | ~1160 | nanobioletters.com |

Fourier Transform Raman Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For thiazole derivatives, FT-Raman is particularly useful for characterizing the skeletal vibrations of the ring systems. Studies on related compounds, such as N-(2,6-Dimethylphenyl)-4-(4-chlorophenyl) thiazol-2-amine, have utilized FT-Raman to analyze the molecular structure. aip.org The spectra are often recorded using a standalone FT-Raman spectrometer. aip.org A detailed FT-Raman analysis for the specific title compound is not prevalent in the literature, but based on analogous structures, one would expect to observe characteristic bands for the thiazole and phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Environments

¹H-NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the thiazole ring, the protons on the chlorophenyl ring, and the proton of the secondary amine group.

In the closely related isomer, 4-(2-Chlorophenyl)-2-thiazolamine, the ¹H-NMR spectrum (recorded in DMSO-d6) shows a multiplet for the aromatic protons between δ 7.26 and 7.85 ppm. rsc.org The amine protons (NH₂) appear as a singlet at δ 7.07 ppm, and the thiazole proton (H-5) is observed as a singlet at δ 7.04 ppm. rsc.org For this compound, one would anticipate a similar pattern, with the aromatic protons of the 2-chlorophenyl group appearing as a complex multiplet and the thiazole protons showing characteristic shifts. The N-H proton would likely appear as a broad singlet.

Table 2: ¹H-NMR Data for 4-(2-Chlorophenyl)-2-thiazolamine

| Protons | Chemical Shift (δ ppm) | Multiplicity | Solvent | Reference |

| Aromatic-H | 7.26 - 7.85 | m | DMSO-d6 | rsc.org |

| NH₂ | 7.07 | s | DMSO-d6 | rsc.org |

| Thiazole H-5 | 7.04 | s | DMSO-d6 | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Frameworks

¹³C-NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each unique carbon atom in the thiazole and chlorophenyl rings.

The ¹³C-NMR spectrum of the isomer 4-(2-Chlorophenyl)-2-thiazolamine (in DMSO) shows the thiazole C2 carbon at approximately δ 167.7 ppm. rsc.org The other thiazole carbons and the carbons of the chlorophenyl ring appear in the aromatic region between δ 106.8 and 146.8 ppm. rsc.org Specifically, the signals are observed at δ 146.8, 133.9, 131.6, 131.0, 130.8, 129.1, 127.5, and 106.8 ppm. rsc.org A similar distribution of signals would be anticipated for this compound, with the C-Cl bearing carbon showing a characteristic shift.

Table 3: ¹³C-NMR Data for 4-(2-Chlorophenyl)-2-thiazolamine

| Carbon | Chemical Shift (δ ppm) | Solvent | Reference |

| C2 (Thiazole) | 167.7 | DMSO | rsc.org |

| Aromatic/Thiazole Carbons | 106.8 - 146.8 | DMSO | rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For N-aryl thiazole derivatives, mass spectra are often obtained using techniques like electrospray ionization (ESI). nanobioletters.com

While the specific mass spectrum for this compound is not detailed in the searched literature, analysis of related compounds such as N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine shows a clear molecular ion peak. sciensage.info For this compound, the expected molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the phenyl ring and the amine nitrogen, as well as fragmentation of the thiazole ring, providing further structural evidence.

Advanced Structural and Spectroscopic Analysis of this compound

Following a comprehensive review of scientific literature, it has been determined that detailed experimental data for the specific chemical compound This compound is not publicly available. Research, including crystallographic and spectroscopic analyses, has been conducted on numerous isomers and derivatives of this molecule, but not on the compound with the 2-chlorophenyl group attached to the exocyclic amine of the thiazole ring.

For instance, extensive studies exist for related compounds such as:

Derivatives where the chlorophenyl group is attached at the 4-position of the thiazole ring (e.g., 4-(4-chlorophenyl)-N-substituted-thiazol-2-amines). bldeasbkcp.ac.inekb.egiucr.orgcbijournal.comijcce.ac.iruobaghdad.edu.iq

Isomers like 5-(2-Chlorophenyl)thiazol-2-amine. nih.gov

More complex structures incorporating the N-(2-chlorophenyl) moiety into a larger system. sciensage.inforesearchgate.net

These studies often include the types of advanced characterization requested, such as single-crystal X-ray diffraction and Hirshfeld surface analysis. However, the precise substitution pattern of this compound is critical, as even minor changes in molecular structure, such as the position of the chloro-substituent from position 4 to 2 on the phenyl ring, would significantly alter the electronic properties, molecular geometry, and intermolecular interactions.

Consequently, without specific published research on this compound, it is not possible to provide a scientifically accurate and detailed analysis for the following sections as requested:

X-ray Crystallography and Solid-State Structural Analysis

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Generating content for these sections would require speculation or the incorrect application of data from different molecules, which would be scientifically unsound. Further experimental research is needed to elucidate the specific structural and spectroscopic properties of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in elucidating the fundamental characteristics of N-aryl substituted thiazole (B1198619) derivatives. By using basis sets such as B3LYP/6-31+G(d,p) and B3LYP/6-311++G(d,p), researchers have been able to model the compound with a high degree of accuracy. aip.orgnih.gov

The optimization of the molecular geometry of thiazole derivatives is a critical first step in computational analysis. Studies on similar compounds, such as N-(2,6-dimethylphenyl)-4-(4-chlorophenyl) thiazol-2-amine, reveal that the thiazole and benzene (B151609) rings are not coplanar. aip.org This non-planar arrangement, characterized by a significant dihedral angle, is a strategy to minimize steric hindrance while permitting electronic interactions between the rings. For instance, in a related structure, the dihedral angle between the thiazole and benzene rings is approximately 58.87°. The bond lengths and angles are also influenced by the substituents. The presence of a chlorine atom on the phenyl ring and its interaction with nearby hydrogen atoms can lead to variations in bond lengths compared to standard values. aip.org For example, the C-Cl bond length and the adjacent C-C bond lengths in the chlorophenyl group can be elongated due to the electronic influence of the thiazole group. aip.org

Table 1: Selected Optimized Geometrical Parameters of a Related Thiazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S (thiazole) | 1.66 | - | - |

| C-N (thiazole) | - | - | - |

| C-Cl (phenyl) | - | - | - |

| Thiazole-Phenyl | - | - | ~58.87 |

Note: Data is based on structurally similar compounds.

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in FT-IR and FT-Raman spectra. aip.orgtandfonline.com For N-aryl substituted thiazole compounds, theoretical spectra show excellent agreement with experimental data, often with only a small root mean square error. tandfonline.com The vibrational modes can be assigned to specific functional groups and their movements. For example, the C-S stretching vibrations in the thiazole ring are typically observed in the fingerprint region of the IR spectrum. tandfonline.com The in-plane and out-of-plane bending vibrations of C-H bonds in the aromatic rings can also be accurately predicted. tandfonline.com These theoretical predictions are crucial for the interpretation of experimental spectroscopic data. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Thiazole Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (cm⁻¹) |

| C-S stretching | 570 tandfonline.com | 580 tandfonline.com | 580 tandfonline.com |

| C-H in-plane bending | 1400, 1318, 1269 tandfonline.com | 1403, 1319, 1271 tandfonline.com | - |

Note: Data is based on structurally similar compounds.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rdd.edu.iq For thiazole derivatives, the HOMO is typically localized on the electron-rich thiazole ring and the phenyl group, while the LUMO is often distributed over the electron-accepting parts of the molecule. aip.orgrdd.edu.iq The HOMO-LUMO gap for related thiazole derivatives is in the range of 4.5–5.5 eV, indicating moderate reactivity. This energy gap is crucial for determining the molecule's potential applications in areas like optoelectronics. researchgate.net

Table 3: Frontier Molecular Orbital Energies of a Related Thiazole Derivative

| Parameter | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | ~2.20 aip.org |

Note: Data is based on structurally similar compounds.

Natural Bond Orbital (NBO) analysis provides insights into the charge transfer interactions within a molecule, which are crucial for its stability. tandfonline.com In N-aryl substituted thiazoles, significant intramolecular charge transfer occurs. aip.orgtandfonline.com Hyperconjugative interactions, such as those between sigma (σ) bonding orbitals and sigma-star (σ*) antibonding orbitals, contribute significantly to the molecule's stability. aip.org For example, interactions involving the lone pair electrons on the nitrogen and sulfur atoms of the thiazole ring with the antibonding orbitals of the phenyl ring are prominent. tandfonline.com These charge transfer interactions are also responsible for the delocalization of the π-electron cloud across the molecule. aip.org

Table 4: Significant NBO Interactions in a Related Thiazole Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C2-C3) | π(C4-C5) | 21.95 aip.org |

| LP(N19) | π(C21-C22) | 52.1 tandfonline.com |

| σ(C1-C6) | σ*(C4-C5) | 36.69 tandfonline.com |

Note: Data is based on structurally similar compounds.

The calculation of hyperpolarizability is essential for assessing a molecule's potential for use in nonlinear optical (NLO) materials. sci-hub.se Molecules with large hyperpolarizability values are of great interest for applications in photonics and optoelectronics. aip.org DFT calculations have been used to predict the first-order and second-order hyperpolarizability of thiazole derivatives. aip.org For a related compound, N-(2,6-dimethylphenyl)-4-(4-chlorophenyl) thiazol-2-amine, the first-order hyperpolarizability was calculated to be 4.035 x 10⁻³⁰ esu, and the second-order hyperpolarizability was 20.83 x 10⁻³⁵ esu. aip.org These values, which are higher than those of the standard NLO material urea, suggest that such compounds have promising NLO properties. aip.orgnih.gov

Table 5: Calculated Hyperpolarizability Values for a Related Thiazole Derivative

| Parameter | Value |

| Dipole Moment (Debye) | 4.419 aip.org |

| Mean Polarizability (x10⁻²⁴ esu) | 35.79 aip.org |

| First Order Hyperpolarizability (x10⁻³⁰ esu) | 4.035 aip.org |

| Second Order Hyperpolarizability (x10⁻³⁵ esu) | 20.83 aip.org |

Note: Data is based on structurally similar compounds.

DFT can also be used to calculate various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. acs.org These calculations provide valuable information about the stability and formation of the compound under various conditions. For related heterocyclic compounds, these thermodynamic properties have been determined using statistical thermodynamic methods. acs.org Such data is crucial for understanding the compound's behavior in chemical reactions and for process optimization. rdd.edu.iq

Table 6: Calculated Thermodynamic Parameters for a Related Thiazole Derivative

| Parameter | Value |

| Enthalpy (H) | - |

| Entropy (S) | - |

| Gibbs Free Energy (G) | - |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in modern drug discovery, offering insights into how a ligand like N-(2-Chlorophenyl)thiazol-2-amine might interact with a protein target. These computational techniques predict the preferred orientation of a molecule when bound to another to form a stable complex and assess the stability of this interaction over time.

Molecular docking studies have been employed to predict the binding modes of N-phenylthiazol-2-amine derivatives with various biological targets. These studies reveal the specific amino acid residues involved in the interaction, which are crucial for the compound's activity.

For instance, docking studies on a series of 4-(4-chlorophenyl)thiazol-2-amines with the enzyme DNAse I identified key interactions within the catalytic site. doi.org Similarly, investigations into related thiazole derivatives as inhibitors of enzymes like urease, α-amylase, and α-glucosidase have shown that the orientation and interactions within the enzyme's active site are critical for their inhibitory potential. rsc.org In a study of amantadine-clubbed N-aryl amino thiazoles, including a 2-chlorophenyl analog, docking against α-amylase revealed specific binding interactions. rsc.org

Docking of N-[4-(4-chlorophenyl)thiazol-2-yl] benzenesulfonamide (B165840) into the binding site of Trichomonas vaginalis ferredoxin showed the thiazole derivative orienting within the active site, although specific interactions for the 2-chlorophenyl analog were not detailed in this particular study. scielo.org.mx In another example, docking of thiazole-acetamide derivatives into the colchicine (B1669291) binding site of tubulin indicated that interactions, including hydrogen bonds with residues like ThrB353, are vital for activity. nih.gov These studies collectively suggest that the this compound scaffold can fit into diverse binding pockets, with the chlorophenyl and thiazole moieties participating in key hydrophobic and hydrogen bonding interactions that anchor the ligand to the target protein.

A critical output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value provides a quantitative measure of the strength of the ligand-target interaction, with lower (more negative) values indicating stronger binding.

Several studies on related N-arylthiazol-2-amines have reported these binding affinities. For example, in a study of amantadine-fused thiazoles, the N-(adamantan-1-yl)-2-((2-chlorophenyl)amino)thiazole-5-carboxamide derivative (a more complex structure containing the core of interest) was docked against several enzymes. rsc.org The binding energies were calculated to be -6.1 kcal/mol for α-amylase and -0.7 kcal/mol for α-glucosidase. rsc.org Another study on N-[4-(4-chlorophenyl)thiazol-2-yl] benzenesulfonamides reported a binding affinity of -6.50 Kcal/mol against Trichomonas vaginalis ferredoxin. scielo.org.mx

These values are often compared to a standard or reference compound to gauge relative potency. For example, the binding affinity of metronidazole (B1676534) against the same ferredoxin target was -2.50 Kcal/mol, suggesting a stronger predicted interaction for the thiazole derivative. scielo.org.mx

Table 1: Predicted Binding Affinities for N-Arylthiazol-2-amine Derivatives against Various Targets

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-(Adamantan-1-yl)-2-((2-chlorophenyl)amino)thiazole-5-carboxamide | α-Amylase | -6.1 | rsc.org |

| N-(Adamantan-1-yl)-2-((2-chlorophenyl)amino)thiazole-5-carboxamide | α-Glucosidase | -0.7 | rsc.org |

| N-[4-(4-chlorophenyl)thiazol-2-yl]-4-methyl benzenesulfonamide | Trichomonas vaginalis ferredoxin | -6.50 | scielo.org.mx |

| Metronidazole (Reference) | Trichomonas vaginalis ferredoxin | -2.50 | scielo.org.mx |

This table presents data for derivatives containing the N-phenylthiazol-2-amine core to illustrate the application of computational methods.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the predicted binding mode and to observe conformational changes in both the ligand and the protein.

MD simulations have been performed on complexes of 4-(4-chlorophenyl)thiazol-2-amines with DNase I to evaluate the stability of their binding to the active site. doi.org These simulations help confirm that the key interactions observed in docking are maintained over a period of nanoseconds, lending greater confidence to the predicted binding mode. doi.org In a separate computational study on inhibitors of Protein Tyrosine Phosphatase Non-receptor type 22 (PTPN22), a target for autoimmune diseases like Graves' disease, MD simulations were used to validate the stability of candidate compounds in the binding pocket. semanticscholar.org Such simulations track parameters like root-mean-square deviation (RMSD) to ensure the complex remains stable. semanticscholar.org These studies underscore the importance of MD simulations in validating docking results and understanding the dynamic nature of the ligand-receptor interactions that govern the biological activity of thiazole derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can determine the distribution of electrons within a molecule, predict its reactivity, and calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For compounds related to this compound, DFT calculations at a level like B3LYP/6-31G(d) can be used to optimize the molecular geometry and estimate these frontier molecular orbitals and other reactivity indices. Such analyses provide insights into the regions of the molecule that are most likely to donate or accept electrons in a chemical reaction, which can be correlated with its biological activity and mechanism of action.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Pharmacophoric Requirements of the Thiazole (B1198619) Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its biological activity is attributed to its unique electronic and structural properties. The thiazole ring is an aromatic system due to the delocalization of a lone pair of electrons from the sulfur atom, creating a 6π-electron system. bohrium.comencyclopedia.pub This aromaticity is a key feature for its interaction with biological targets.

SAR studies have revealed several essential pharmacophoric requirements for the biological activity of thiazole derivatives:

The Thiazole Core: The central thiazole moiety is often intolerant to modification, highlighting its critical role in the compound's activity. nih.gov

Substituents at C-2, C-4, and C-5: The reactivity and biological profile of the thiazole ring can be significantly altered by the addition of different substituents at the C-2, C-4, and C-5 positions. analis.com.myglobalresearchonline.net

2-Amino Group: The presence of a free amino group at the 2-position is often considered an essential requirement for certain biological activities. mdpi.com

Carboxylic Acid Moiety at C-4: A carboxylic acid group at the 4-position has been identified as a key feature for specific inhibitory activities. mdpi.com

Phenyl Ring at C-5: The presence of a phenyl ring at the 5-position of the thiazole scaffold is another important requirement for certain biological effects. mdpi.com

For instance, in the design of inhibitors for the human lactate (B86563) dehydrogenase A (hLDHA) enzyme, a thiazole central scaffold with a carboxylate group and two aromatic rings directly bonded to it was considered a key pharmacophore. acs.orgnih.gov

Impact of Substituents on Biological Activity

The biological activity of N-(2-Chlorophenyl)thiazol-2-amine and its analogs is highly dependent on the nature and position of substituents on both the thiazole and the phenyl rings.

Influence of Halogenation (e.g., Chlorine, Fluorine) on Biological Activity

The introduction of halogen atoms, such as chlorine and fluorine, into the structure of thiazole derivatives has been shown to significantly modulate their biological activity. Halogenation can enhance the therapeutic potential by improving properties like lipophilicity and membrane interaction. jneonatalsurg.com

Enhanced Antimicrobial Efficacy: Studies on piperazine-thiazole derivatives have shown that bromine-substituted compounds exhibit the highest antimicrobial potency. jneonatalsurg.com The presence of a chloro- and fluoro-substituted phenyl ring is considered a primary requirement for potent antifungal activity. mdpi.com In a series of N-substituted phenyl thiazole amines, compounds with a fluoro group attached to the aromatic ring displayed better antibacterial activity due to the electron-withdrawing effect on the benzene (B151609) ring. nanobioletters.com

Increased Inhibitory Activity: The presence of a halogen substituent, particularly chlorine, in benzothiazole (B30560) derivatives has been found to increase their inhibitory activity against certain viral enzymes. mdpi.com Halogens can form strong electrostatic interactions, leading to more stable complexes and higher inhibition. mdpi.com For antitubercular activity, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as one of the most promising analogs. nih.gov

Variable Effects: In some cases, halogenation can have the opposite effect. For example, a 3,5-dichlorophenyl substituent abolished the antibacterial effect in one study. nih.gov

The following table summarizes the effect of halogenation on the biological activity of various thiazole derivatives:

| Compound/Derivative | Halogen Substituent | Biological Activity | Reference |

| Piperazine-thiazole derivatives | Bromine | Highest antimicrobial potency | jneonatalsurg.com |

| Thiazole derivatives | Chloro- and fluoro-substituted phenyl ring | Potent antifungal activity | mdpi.com |

| N-substituted phenyl thiazole amines | Fluoro group | Better antibacterial activity | nanobioletters.com |

| Benzothiazole derivatives | Chlorine | Increased inhibitory activity against viral enzymes | mdpi.com |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Chlorine | Potent antitubercular activity | nih.gov |

| Phenyl-substituted derivatives | 3,5-dichlorophenyl | Abolished antibacterial effect | nih.gov |

Role of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic rings as substituents on the thiazole scaffold plays a crucial role in determining the biological activity.

Aryl vs. Hetaryl Substitution: SAR studies have indicated that aryl substitution often leads to better activity compared to hetaryl substitution. nih.gov

Enhanced Activity through Specific Moieties: The presence of a phenyl ring attached to the thiazole ring via a hydrazono group has been linked to antiproliferative activity. mdpi.com In another study, the presence of a 3,4,5-trimethoxy phenyl group on the nitrogen atom near a carbonyl group enhanced anticancer activity. tandfonline.com

Bioisosteric Replacement: The higher aromaticity of a 2-thienyl substituent compared to a 2-furanyl substituent makes it a suitable bioisostere for a phenyl ring, leading to a broader spectrum of activity. nih.gov

Fusion with Other Heterocycles: Fusing the thiazole ring with other heterocyclic systems like pyrazoles and thiadiazoles has resulted in hybrid molecules with enhanced biological activities. jneonatalsurg.com

Effect of Amide Linkages and Acyl Groups at N-2

The introduction of amide linkages and acyl groups at the N-2 position of the 2-aminothiazole (B372263) core is a common strategy to modify the biological profile of these compounds.

Flexibility and Improved Activity: The N-2 position of the aminothiazole exhibits high flexibility, allowing for the introduction of various substituents. nih.gov The introduction of substituted benzoyl groups at this position significantly improved the antitubercular activity of the initial lead compound by more than 128-fold. nih.gov

Importance of the Amide Linkage: The amide linkage itself is crucial for activity. In some studies, inversion of the amide bond was explored to understand its importance. nih.gov The presence of an amide or azomethine amine moiety at the 2-position of the thiazole ring is a feature of some potent FabH inhibitors. researchgate.net

Influence of Acyl Group Type: The type of acyl group influences potency. For instance, in a series of N-acyl substituted aminothiazoles, n-alkanoyl and cycloalkanoyl compounds showed modest activity, with potency increasing with chain length up to a certain point. nih.gov

Intramolecular Rearrangement: N-acyl substitution can make the thiazole carbon more electrophilic, and the planar constraint of the amide can facilitate an intramolecular nucleophilic attack by an amine, leading to ring rearrangement. nih.gov

Significance of Alkyl and Aryl Substitutions on Thiazole Ring

Substitutions directly on the thiazole ring at positions C-4 and C-5 with alkyl and aryl groups have a significant impact on the biological activity.

C-4 Position: The presence of a substituent on the benzene ring located at the C-4 position of the thiazole ring has been shown to result in better E. coli FabH inhibitory activity compared to compounds without a substituent at this position. researchgate.net However, in some cases, the 2-pyridyl substituent at C-4 is strictly required for potency and is intolerant to modification. nih.gov

C-5 Position: The presence of a phenyl ring at the 5-position of the thiazole scaffold is considered an essential requirement for certain anti-carbonic anhydrase-III activity. mdpi.com

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituent matter. An electron-donating methyl group at any position on the thiazole ring can increase its basicity and nucleophilicity. analis.com.my Conversely, a strong electron-withdrawing group like a nitro group reduces these properties. analis.com.my

Design Principles for Enhanced Biological Activity

Based on extensive SAR studies, several design principles have emerged for enhancing the biological activity of thiazole derivatives.

Structural Modifications: Introducing halogens, sulfur, and acyl groups can significantly influence the biological activities of piperazine-thiazole derivatives. jneonatalsurg.com

Hybrid Molecule Construction: The fusion of the thiazole ring with other heterocyclic systems, such as pyrazoles, thiadiazoles, indoles, or carbazoles, can lead to novel compounds with enhanced biological activities. jneonatalsurg.com This approach can increase lipophilicity and electron-withdrawing characteristics, potentially improving binding to biological targets. jneonatalsurg.com

Targeted Substitutions: For specific targets, such as the hLDHA enzyme, designing molecules with a central thiazole scaffold bearing a carboxylate group and two aromatic rings is a promising strategy. acs.orgnih.gov

Bioisosteric Replacement: Utilizing bioisosteric replacements, such as substituting a phenyl ring with a 2-thienyl group, can broaden the activity spectrum. nih.gov

Strategic Halogenation: The targeted introduction of halogens, particularly chlorine and bromine, can enhance antimicrobial and inhibitory activities. jneonatalsurg.commdpi.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties by modifying the central molecular framework or key functional groups. nih.gov These techniques aim to identify structurally novel compounds that retain or enhance the biological activity of a parent molecule. nih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule while maintaining the three-dimensional arrangement of crucial side chains. In the context of thiazole derivatives, research has shown that the central thiazole moiety can be critical for activity, making modifications challenging but potentially rewarding. nih.gov For instance, in the development of HIV-1 entry inhibitors, scaffold hopping was explored by replacing an aryl-pyrrole portion of a lead compound, while in other analogues, the focus was on replacements of an unsubstituted thiazole ring. nih.gov

Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that may have a similar biological effect. nih.gov This is a widely used tool to modulate properties like potency, selectivity, and metabolism.

In the development of antitubercular agents based on the 2-aminothiazole scaffold, SAR studies revealed that while the 2-pyridyl moiety at the C-4 position of the thiazole was essential for activity, the N-2 position was highly tolerant of modifications. nih.gov This flexibility allowed for the introduction of various substituted benzoyl groups, significantly improving antitubercular potency. nih.gov

A notable example of bioisosteric replacement is seen in the design of novel anticancer agents. Researchers replaced a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of N-(5-benzylthiazol-2-yl)benzamides. nih.gov This modification led to a significant enhancement in anti-leukemic activity, demonstrating the success of the bioisosteric approach in optimizing the therapeutic potential of thiazole-based compounds. nih.gov The resulting lead compound, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, showed potent cytotoxicity against leukemia cells at nanomolar concentrations. nih.gov

| Original Scaffold/Moiety | Bioisosteric Replacement | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 1H-1,2,3-triazole ring in N-(5-benzylthiazol-2-yl)benzamides | 1H-tetrazole ring | Anti-leukemic | The tetrazole replacement significantly enhanced cytotoxic potency against chronic myeloid leukemia cells. nih.gov | nih.gov |

| Aromatic acyl side chain in N-Acyl-2-aminothiazoles | Non-aromatic amino acyl side chain | CDK2/cycE inhibition (Anticancer) | Replacement reduced protein binding and in vitro metabolism, and improved aqueous solubility. nih.gov | nih.gov |

Hybridization Approaches in Molecular Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. acs.org The goal is to create a new hybrid compound with an improved activity profile, potentially acting on multiple targets or having a synergistic effect. acs.org The thiazole ring is a popular scaffold for creating such hybrids due to its versatile biological activities. acs.orgmdpi.com

Several studies have successfully employed this approach with thiazole-containing structures:

Thiazole-Phenylacetamide Hybrids: In one study, a hybridization approach was used to design potential cytotoxic agents by combining the 4-(4-chlorophenyl)thiazole-2-amide moiety with phenylacetamide. ijcce.ac.ir The resulting compounds were evaluated for their anticancer activity, with some derivatives showing significant effects against various cancer cell lines. ijcce.ac.ir

Thiazole-Quinoxaline Hybrids: Researchers have designed and synthesized hybrid molecules containing both thiazole and quinoxaline (B1680401) moieties. kthmcollege.ac.in These hybrids were evaluated for their antimicrobial potential, with one compound, (E)-4-(4-chlorophenyl)-2-(2-(1-(3-methylquinoxalin-2-yl)ethylidene)hydrazinyl)thiazole, showing excellent activity against Staphylococcus aureus. kthmcollege.ac.in

Thiazole-Triazole Hybrids: Thiazole-linked triazoles have been synthesized and screened as potent antimicrobial agents. acs.org This combination of two biologically active five-membered heterocyclic rings has yielded compounds with promising activity profiles. acs.org

Thiazole-Pyridazinone Hybrids: A variety of pyridazinone-thiazole hybrids connected by an amide linkage have also been developed and investigated for their biological activities. mdpi.com

This strategy of creating hybrid molecules has proven effective in enhancing drug efficacy, reducing multidrug resistance, and minimizing toxicity. acs.org

| Hybrid Structure Type | Combined Pharmacophores | Target/Activity | Example Finding | Reference |

|---|---|---|---|---|

| Thiazole-Phenylacetamide | 4-(4-chlorophenyl)thiazole-2-amide + Phenylacetamide | Anticancer (Cytotoxicity) | Compound 8a, with an ortho-chlorine on the phenyl ring, was the most active derivative against Hela cells. ijcce.ac.ir | ijcce.ac.ir |

| Thiazole-Quinoxaline | Thiazole + Quinoxaline | Antimicrobial | A hybrid molecule displayed excellent biological potential against Staphylococcus aureus with a MIC of 12.5 μg/mL. kthmcollege.ac.in | kthmcollege.ac.in |

| Thiazole-Pyrazoline | Thiazole + Pyrazoline | Anticancer (Antiproliferative) | A thiazole-pyrazoline conjugate emerged as a potent antiproliferative agent against MCF-7 and WM266.4 cell lines. acs.org | acs.org |

| Thiazole-Pyridazinone | Thiazole + Pyridazinone | Anticonvulsant | A pyridazinone-thiazole hybrid displayed significant anticonvulsant properties. mdpi.com | mdpi.com |

Relationship between Stereochemistry and Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Since drug targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. One isomer may fit perfectly into the binding site and elicit a strong response, while the other may fit poorly or not at all.

In the context of thiazole derivatives, this principle has been clearly demonstrated in the development of HIV-1 entry inhibitors. nih.gov Researchers synthesized and tested separate enantiomers of their lead compounds. For example, the (fR) and (fS) isomers of certain compounds were prepared and evaluated. nih.gov

The results showed a distinct difference in potency between the stereoisomers. For one pair of compounds, 13(fR) and 13(fS), the IC₅₀ values for inhibiting HIV-1 Reverse Transcriptase (RT) were 31 µM and 18.9 µM, respectively. nih.gov This indicates that the (fS) isomer was more potent than the (fR) isomer against this particular target. Such findings underscore the critical importance of controlling and defining the stereochemistry during the design and synthesis of new drug candidates to optimize their therapeutic potency. The synthesis of enantiomerically pure thiazole derivatives is a key consideration in medicinal chemistry to harness the desired biological effects. ijper.org

| Compound Pair | Stereoisomer | Target | Biological Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 13 | 13(fR) | HIV-1 Reverse Transcriptase | 31 ± 2.5 µM | nih.gov |

| 13(fS) | 18.9 ± 4.7 µM | nih.gov |

Mechanistic Insights into Pharmacological Activities

Interaction with Molecular Targets

Enzyme Inhibition Studies

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, known to interact with numerous biological targets. Derivatives incorporating the N-(2-Chlorophenyl) group have been specifically investigated for their ability to modulate the activity of several key enzymes.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. frontiersin.org Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. frontiersin.org

Derivatives of 2-aminothiazole have been extensively studied as COX inhibitors. nih.govrsc.orgresearchgate.netrsc.org Research on thymol-3,4-disubstituted thiazole (B1198619) hybrids has shown that the presence of a lipophilic 2-chlorophenyl group at the third position of the thiazole ring enhances both the inhibitory activity and selectivity for the COX-2 enzyme. tandfonline.com In one study, a series of 2-aminothiazole derivatives demonstrated potent inhibitory activity against both COX-1 (IC50 range = 1.00–6.34 μM) and COX-2 (IC50 range = 0.09–0.71 μM). nih.govrsc.org These compounds exhibited COX-2 selectivity indexes ranging from 3.03 to 16, which is comparable to or better than the selective COX-2 inhibitor, celecoxib. nih.gov Another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives also reported significant and dominant inhibition of COX-2, with IC50 values ranging from 0.76 to 9.01 μM. frontiersin.org

| Compound Class | Target Enzyme | Reported IC50 Range (μM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| 2-Aminothiazole Derivatives | COX-1 | 1.00–6.34 | 3.03–16 | nih.govrsc.org |

| 2-Aminothiazole Derivatives | COX-2 | 0.09–0.71 | ||

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives | COX-2 | 0.76–9.01 | Up to 124 | frontiersin.org |

| Thymol-3,4-disubstituted thiazole hybrids with 2-chlorophenyl moiety | COX-2 | - | Increased selectivity | tandfonline.com |

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). Its inhibition leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for treatments of erectile dysfunction. mdpi.comresearchgate.net

Intriguingly, new series of 2-aminothiazole derivatives have been identified not only as inhibitors but also as enhancers of PDE5 activity, classifying them as PDE5 regulators. nih.govrsc.org Studies have shown that certain derivatives can completely inhibit PDE5 at a concentration of 10 μM. nih.govrsc.org For instance, compounds 23a and 23c from one study showed 100% inhibition of PDE5. rsc.org In contrast, other derivatives, such as compounds 5a , 17 , and 21 , were found to significantly enhance PDE5 activity. nih.gov This dual regulatory capacity suggests that the 2-aminothiazole scaffold can be fine-tuned to either block or promote PDE5 function. nih.govrsc.org Molecular docking studies suggest that these compounds interact with key amino acid residues, such as Gln817:A, in the PDE5 active site. nih.govrsc.org

| Compound | Effect on PDE5 (at 10 μM) | Reference |

|---|---|---|

| Compound 23a | 100% Inhibition | rsc.org |

| Compound 23c | 100% Inhibition | rsc.org |

| Compound 7 | 75% Inhibition | nih.gov |

| Compound 2 | 53% Inhibition | nih.gov |

| Compound 21 | 4290% Enhancement | nih.gov |

| Compound 17 | 371% Enhancement | nih.gov |

| Compound 5a | 222% Enhancement | nih.gov |

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive targets for anticancer drug development. cjsc.ac.cn The 2-aminothiazole structure is recognized as a novel template for designing CDK inhibitors. thegoodscentscompany.comresearchgate.net For example, derivatives of 2-aminothiazole have been investigated as inhibitors of CDK2 and dual inhibitors of CDK4/6. cjsc.ac.cnijcce.ac.ir Although direct inhibitory values for N-(2-Chlorophenyl)thiazol-2-amine are not specified in the reviewed literature, the established activity of the broader 2-aminothiazole class suggests this is a promising area for further investigation. sciensage.infocumhuriyet.edu.tr

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair. mdpi.com Inhibiting PARP-1 can prevent cancer cells from repairing their DNA, leading to cell death, a concept known as synthetic lethality, particularly in cancers with existing DNA repair defects like BRCA mutations. mdpi.com The 2-aminothiazole scaffold has been identified as a key component in the development of potent PARP-1 inhibitors. mdpi.com Several studies have highlighted that 2-aminothiazole derivatives can effectively inhibit PARP-1, suggesting their potential as anticancer agents. mdpi.comnih.govitmedicalteam.pl While the broader class is known for this activity, specific data on the inhibitory potency of this compound itself against PARP-1 is not detailed in the available search results.

Checkpoint kinase 1 (Chk1) is a vital protein in the DNA damage response pathway, and its inhibition can force cancer cells with damaged DNA to enter mitosis, resulting in cell death. nih.gov The 2-aminothiazole core has been used in the structure-based design of potent and selective Chk1 inhibitors. thegoodscentscompany.comresearchgate.net

Furthermore, the Hec1/Nek2 protein complex is essential for proper chromosome segregation during mitosis. Disrupting the interaction between Hec1 and Nek2 leads to mitotic abnormalities and apoptosis, making this complex a novel target for cancer therapy. nih.gov A series of 4-aryl-N-arylcarbonyl-2-aminothiazoles were specifically designed as Hec1/Nek2 inhibitors. nih.gov One such derivative, compound 32 , demonstrated potent antiproliferative activity with IC50 values in the low nanomolar range (16.3-42.7 nM) and showed significant antitumor activity in preclinical models. nih.gov This compound was found to reduce the co-immunoprecipitation of Hec1 with Nek2, induce Nek2 degradation, and promote apoptosis, confirming its mechanism of action through Hec1/Nek2 inhibition. nih.govnih.gov

| Compound Class/Derivative | Target | Key Findings | Reported IC50 Range (nM) | Reference |

|---|---|---|---|---|

| 4-Aryl-N-arylcarbonyl-2-aminothiazoles (e.g., Compound 32) | Hec1/Nek2 | Reduces Hec1-Nek2 interaction, induces Nek2 degradation and apoptosis. | 16.3-42.7 | nih.gov |

| 2-Aminothiazole-4-carboxamides | Chk1 | Designed as a new class of Chk1 inhibitors. | - | thegoodscentscompany.com |

Tyrosinase Inhibition

Tyrosinase is a critical copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. nih.govjst.go.jp It catalyzes the initial, rate-limiting steps in the conversion of tyrosine to melanin. nih.gov The overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for the development of skin-lightening agents. jst.go.jp

Derivatives of 2-aminothiazole have been investigated as potential tyrosinase inhibitors. Studies have shown that the substitution pattern on the phenyl ring and the presence of specific functional groups are crucial for inhibitory activity. For instance, some hydroxy-substituted cinnamic acid derivatives have demonstrated potent tyrosinase inhibition. tandfonline.com The inhibitory mechanism often involves the chelation of copper ions within the active site of the enzyme. jst.go.jp Newly synthesized carborane–thiazole conjugates have also shown promise as tyrosinase inhibitors, with some compounds exhibiting significant inhibitory action against mushroom tyrosinase. ikifp.edu.pl

PI3K and mTOR Dual Inhibition

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. nih.govnih.gov Dysregulation of this pathway is a common feature in many cancers, making it a prime target for anticancer drug development. nih.govgoogle.com Dual inhibitors that target both PI3K and the mammalian target of rapamycin (B549165) (mTOR) can be particularly effective by blocking the pathway at multiple points and overcoming feedback mechanisms. nih.gov

Several 2-aminothiazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR. The structural similarities between the ATP-binding sites of PI3K and mTOR allow for the design of single molecules that can inhibit both kinases. nih.gov For example, a series of new thiazole derivatives were synthesized and shown to have significant inhibitory activity against both PI3Kα and mTOR, with some compounds demonstrating high potency. nih.gov Similarly, other research has identified novel thieno[3,2-d]pyrimidine (B1254671) derivatives with aroyl hydrazone moieties as dual PI3K/mTOR inhibitors. nih.gov The morpholino triazine scaffold is another structural motif that has been shown to inhibit both PI3K and mTOR. acs.org

Sphingosine (B13886) Kinase 2 (SK2) and Des1 Inhibition

Sphingosine kinases (SKs), which exist as two isozymes, SK1 and SK2, are lipid kinases that play a critical role in the sphingolipid-rheostat, balancing the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). nih.govnih.gov Dihydroceramide desaturase-1 (Des1) is the final enzyme in the de novo synthesis of ceramide. nih.gov The inhibitor known as SKI-II, chemically identified as 4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenol, was initially recognized as a dual inhibitor of SK1 and SK2. researchgate.netacs.org

Further research revealed that SKI-II also potently inhibits Des1. nih.govresearchgate.netacs.org Structure-activity relationship (SAR) studies have suggested that the antiproliferative effects of SKI-II and its analogs are primarily due to the inhibition of Des1 rather than SK inhibition. researchgate.netacs.org SKI-II acts as a noncompetitive inhibitor of Des1 with a Ki of 0.3 μM. nih.gov It has been shown to induce the degradation of SK1 and exhibits some selectivity for SK2 over SK1 as a kinase inhibitor. researchgate.netnih.gov

GMP Synthetase Inhibition

Guanosine monophosphate (GMP) synthetase is an essential enzyme involved in the de novo biosynthesis of guanine (B1146940) nucleotides, which are vital for DNA and RNA synthesis. Inhibition of this enzyme can disrupt cellular proliferation, making it a target for anticancer agents.

Certain 2-aminothiazole derivatives have been evaluated for their potential to inhibit GMP synthetase. For instance, 2-Benzamido-4-(isothiocyanatomethyl)thiazole demonstrated potential inhibitory activity against this enzyme. nih.gov Further exploration of related analogs indicated that electronic effects on the benzene (B151609) ring were not a primary determinant of antiproliferative activity for this class of compounds. nih.gov

c-Met/ALK Inhibition

The c-Met and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases are key drivers of cell proliferation, survival, and migration in various cancers. nih.gov Dual inhibition of both c-Met and ALK has emerged as a promising strategy for cancer therapy.

Inspired by the structure of the known c-Met/ALK inhibitor crizotinib, researchers have designed and synthesized novel 2,4-disubstituted thiazole amide derivatives. nih.gov Several of these compounds displayed moderate to good antiproliferative activity against a panel of cancer cell lines. nih.gov In a different study, thiazole/thiadiazole carboxamide derivatives were developed as potent c-Met kinase inhibitors, with some compounds showing high selectivity for c-Met over other kinases like VEGFR-2. tandfonline.com This selectivity is considered advantageous as it may reduce side effects associated with VEGFR-2 inhibition. tandfonline.com

VEGFR-2 Inhibition